molecular formula C18H22O3 B1268545 [4-(1-Adamantyl)phenoxy]acetic acid CAS No. 52804-26-9

[4-(1-Adamantyl)phenoxy]acetic acid

Cat. No.: B1268545
CAS No.: 52804-26-9
M. Wt: 286.4 g/mol
InChI Key: WIWCHWGNONICJI-UHFFFAOYSA-N
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Description

“PMID26882240-Compound-8” is a synthetic organic compound known for its selective inhibition of Rho kinase (ROCK) activity. It was developed primarily for the treatment of ocular inflammation. This compound is designed to be rapidly converted to an inactive metabolite in the systemic circulation, minimizing unintended systemic side effects .

Preparation Methods

The synthesis of “PMID26882240-Compound-8” involves several key steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates, including methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate.

    Reaction Conditions: The synthetic route typically involves nucleophilic substitution, hydrolysis, and esterification reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

    Industrial Production: For large-scale production, the process is optimized to use cost-effective and readily available raw materials.

Chemical Reactions Analysis

“PMID26882240-Compound-8” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.

    Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. .

Scientific Research Applications

“PMID26882240-Compound-8” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “PMID26882240-Compound-8” involves the selective inhibition of Rho kinase (ROCK) activity. The compound binds to the active site of the enzyme, preventing its interaction with substrates. This inhibition disrupts the downstream signaling pathways regulated by Rho kinase, leading to reduced cellular responses such as inflammation and cell migration. The compound is designed to be rapidly hydrolyzed by blood esterases to an inactive carboxylic acid metabolite, ensuring localized effects and minimizing systemic exposure .

Comparison with Similar Compounds

“PMID26882240-Compound-8” is unique compared to other similar compounds due to its selective inhibition of Rho kinase and its rapid conversion to an inactive metabolite. Similar compounds include:

Properties

IUPAC Name

2-[4-(1-adamantyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c19-17(20)11-21-16-3-1-15(2-4-16)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWCHWGNONICJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347747
Record name [4-(1-Adamantyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52804-26-9
Record name [4-(1-Adamantyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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